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  • Product: 4-Iodo-pyran-2-one
  • CAS: 847822-71-3

Core Science & Biosynthesis

Foundational

Procurement and Synthetic Application of Iodinated Pyran Scaffolds for Research & Development

An In-depth Technical Guide for Researchers Abstract The pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2] This guide provides a technical overview for researchers seeking to procure and utilize iodinated pyran derivatives. A primary investigation into the commercial availability of 4-Iodo-pyran-2-one reveals it to be a rare or non-standard reagent. Consequently, this document focuses on commercially accessible, structurally related analogs—specifically iodinated tetrahydropyrans—and outlines their procurement, handling, and strategic application in synthetic workflows. Furthermore, a proposed synthetic pathway is detailed for the laboratory-scale synthesis of the target 4-Iodo-pyran-2-one from available precursors, providing a practical guide for researchers in drug development and synthetic chemistry.

Introduction: The Pyran Motif and the Challenge of 4-Iodo-pyran-2-one

The 2H-pyran-2-one scaffold is a key structural motif found in a variety of natural products and pharmacologically active molecules.[1][2] Its inherent reactivity and stereochemical properties make it a valuable building block in the synthesis of complex molecular architectures.[3] The introduction of a halogen, such as iodine, at the C4 position creates a versatile synthetic handle for introducing further molecular complexity through cross-coupling, substitution, and other functionalization reactions.

However, a comprehensive search of major chemical supplier catalogs indicates that 4-Iodo-pyran-2-one is not a readily available stock item. This scarcity necessitates a strategic approach for research teams requiring this specific moiety. The most viable path forward involves two options: custom synthesis or the use of structurally related, commercially available precursors. This guide will focus on the latter, providing a detailed analysis of available iodinated tetrahydropyran analogs, which serve as excellent and stable starting materials.

The core structural difference lies in the saturation of the pyran ring. The target molecule, a pyran-2-one, contains an unsaturated lactone. The available precursors are tetrahydropyrans (oxanes), which are fully saturated cyclic ethers.[4] While more stable and easier to handle, their conversion to the target pyran-2-one requires specific synthetic transformations, which will be addressed herein.

Commercial Sourcing of Iodinated Tetrahydropyran Analogs

Several reputable suppliers offer iodinated tetrahydropyran derivatives that serve as excellent starting points for synthesis. These compounds provide the core pyran ring and the critical C-I bond for further elaboration.

Compound NameCAS NumberMolecular FormulaKey SuppliersTypical Purity
4-Iodotetrahydro-2H-pyran25637-18-7C₅H₉IOThermo Scientific, Chem-Impex≥97%
4-Iodo-2,2-dimethyl-tetrahydro-pyran882687-80-1C₇H₁₃IOSmoleculeCustom/Inquire
4-(Iodomethyl)tetrahydro-2H-pyranN/AC₆H₁₁IOThermo Scientific97%
tetrahydro-4-(2-iodoethyl)-2H-pyran4677-16-1C₇H₁₃IOAdvanced ChemBlocks95%

Procurement Considerations (Trustworthiness & Expertise): When procuring these reagents, it is imperative to validate the quality and identity of the material.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should provide detailed analytical data, including purity assessment by HPLC or GC and structural confirmation by ¹H NMR and/or Mass Spectrometry.

  • Purity Levels: For synthetic applications leading to pharmaceutical intermediates, a purity of ≥97% is recommended to minimize side reactions from impurities.[5]

  • Supplier Reputation: Source from established chemical suppliers like Thermo Scientific who have robust quality control systems in place.[5][6]

Physicochemical Properties and Safe Handling

Understanding the properties of iodinated pyrans is crucial for their successful application and for laboratory safety.

Chemical Properties:

  • Reactivity: The carbon-iodine bond is the primary reactive site. The iodine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution.[7][8] This feature is the cornerstone of its utility as a synthetic intermediate.

  • Stability: Tetrahydropyran rings are generally stable under a wide range of reaction conditions. However, the C-I bond can be sensitive to light and strong reducing agents.

Handling and Storage Protocol:

  • Storage: Store the material in an amber glass bottle to protect from light.[5] Recommended storage temperature is typically 2-8°C to ensure long-term stability.[9]

  • Safety: These compounds are often classified as irritants.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]

Synthetic Strategy: A Proposed Pathway to 4-Iodo-pyran-2-one

Given the commercial availability of 4-Iodotetrahydro-2H-pyran, a multi-step synthetic sequence can be designed to yield the target 4-Iodo-pyran-2-one. This proposed workflow is based on established organic chemistry principles.

Workflow Overview: The strategy involves the protection of the pyran oxygen, followed by a series of oxidation and elimination steps to introduce the required unsaturation and the C2-ketone functionality.

G cluster_0 Phase 1: Ring Opening & Oxidation cluster_1 Phase 2: Lactonization & Iodination A 4-Iodotetrahydro-2H-pyran (Commercial Precursor) B Ring Opening (e.g., HBr/AcOH) A->B Step 1 C 1,5-Bromo-3-iodopentan-1-ol B->C D Selective Oxidation (e.g., PCC or Dess-Martin) C->D Step 2 E 1,5-Bromo-3-iodopentanal D->E F Oxidative Lactonization (e.g., NaClO2) E->F Step 3 G 4-Iodo-dihydropyran-2-one F->G H α-Halogenation & Elimination (e.g., NBS, base) G->H Step 4 I 4-Iodo-pyran-2-one (Target Molecule) H->I

Caption: Proposed synthetic workflow from a commercial precursor to the target molecule.

Detailed Experimental Protocol (Self-Validating System):

  • Ring Opening to Form Halo-alcohol:

    • Rationale: Cleavage of the tetrahydropyran ether is necessary to unmask a hydroxyl group that can later be oxidized. Using HBr provides a bromide at one end and a hydroxyl at the other.

    • Procedure: Dissolve 4-Iodotetrahydro-2H-pyran (1 eq.) in glacial acetic acid. Add a solution of HBr in acetic acid (33 wt. %, 1.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed. Quench with ice-water and extract with diethyl ether. The organic layer is washed with saturated NaHCO₃ solution, brine, and dried over Na₂SO₄. The solvent is removed under reduced pressure to yield the crude 1,5-dibromo-3-iodopentane. This intermediate may be unstable and is often used directly in the next step. A modified approach using milder conditions may be necessary to preserve the C-I bond.

  • Selective Oxidation to Aldehyde:

    • Rationale: The primary alcohol must be oxidized to an aldehyde, which is a precursor for the carboxylic acid needed for lactonization. A mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is chosen to prevent over-oxidation.

    • Procedure: Dissolve the crude halo-alcohol (1 eq.) in dichloromethane (DCM). Add PCC (1.5 eq.) in one portion. Stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM. The filtrate is concentrated in vacuo to yield the aldehyde.

  • Oxidative Lactonization:

    • Rationale: This step converts the aldehyde to a carboxylic acid which then undergoes intramolecular cyclization (lactonization) to form the dihydropyran-2-one ring.

    • Procedure: A Pinnick oxidation is suitable. Dissolve the aldehyde (1 eq.) in a mixture of t-BuOH and water. Add 2-methyl-2-butene (4 eq.) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water. Stir vigorously for 6 hours. The reaction is quenched with Na₂SO₃ solution. After extraction with ethyl acetate and purification by column chromatography, the 4-Iodo-5,6-dihydro-2H-pyran-2-one is obtained.

  • Dehydrogenation to Pyran-2-one:

    • Rationale: Introduction of the second double bond is required to form the final pyran-2-one system. A common method is α-bromination followed by dehydrobromination.[12]

    • Procedure: Dissolve the dihydropyran-2-one (1 eq.) and a radical initiator like benzoyl peroxide in CCl₄. Add N-bromosuccinimide (NBS, 1.05 eq.) and heat to reflux.[12] After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide. The filtrate is concentrated, and the residue is dissolved in a suitable solvent like pyridine or treated with a non-nucleophilic base (e.g., DBU) to induce elimination, affording the final product, 4-Iodo-pyran-2-one. Purification is achieved by flash column chromatography.

Applications in Drug Development and Chemical Synthesis

The iodinated pyran scaffold is a valuable tool for researchers in several fields:

  • Pharmaceutical Development: The pyran motif is present in numerous bioactive natural products.[1][13] The iodine atom serves as a versatile handle for late-stage functionalization in a drug discovery program, allowing for the rapid synthesis of an analog library to explore structure-activity relationships (SAR). The tetrahydropyran ring is also a common bioisostere used to improve the pharmacokinetic properties of drug candidates.[8]

  • Synthetic Chemistry: As a building block, it enables the construction of complex molecular architectures. The C-I bond can participate in a wide array of reactions, including Suzuki, Sonogashira, and Heck cross-coupling reactions, providing access to a diverse range of substituted pyrans.[7]

Conclusion

While 4-Iodo-pyran-2-one is not a commercially cataloged chemical, this should not be a significant impediment to research. A variety of structurally related, stable, and high-purity iodinated tetrahydropyran derivatives are readily available from major commercial suppliers. By employing established synthetic transformations, these precursors can be effectively converted into the desired unsaturated lactone. This guide provides a comprehensive overview of the procurement landscape and a robust, scientifically-grounded synthetic strategy, empowering researchers to access this valuable chemical scaffold for their discovery and development programs.

References

  • Valdivia, M., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 21(9), 1134. Retrieved from [Link]

  • Undergraduate Research Commons. (2014). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC. Molecules, 27(14), 4589. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one (CAS 504-31-4). Retrieved from [Link]

  • Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Synth., 56, 49. Retrieved from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • ResearchGate. (2017). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Retrieved from [Link]

  • Crimmins, M. T., & Brown, B. H. (2012). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. The Journal of organic chemistry, 77(10), 4479–4491. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyran. Retrieved from [Link]

  • LookChem. (n.d.). 2H-pyran-2-one. Retrieved from [Link]

  • Scent.vn. (n.d.). 2H-Pyran-2-one (CAS 504-31-4). Retrieved from [Link]

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Exploratory

A Technical Guide to the Stability of Iodinated Pyranones: Principles, Protocols, and Best Practices

This guide provides an in-depth exploration of the chemical stability of iodinated pyranones, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. As versatile synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical stability of iodinated pyranones, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. As versatile synthetic intermediates, their integrity under typical storage and handling conditions is paramount. This document moves beyond simple protocols to explain the underlying chemical principles that govern their stability, offering a robust framework for designing and executing meaningful stability studies.

The Chemical Foundation: Understanding the Inherent Stability of Iodinated Pyranones

The stability of an iodinated pyranone is not a monolithic property but rather a function of its specific structure and its interaction with the environment. The two primary structural features governing its reactivity are the Carbon-Iodine (C-I) bond and the pyranone ring system itself.

1.1 The Nature of the Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, with a typical bond dissociation energy of around 228 kJ/mol. This relatively low energy makes it the most likely site of degradation. Its susceptibility to cleavage is influenced by the electronic environment. Electron-withdrawing groups on the pyranone ring can further polarize the C-I bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack, while also influencing its susceptibility to homolytic cleavage under photochemical stress.

1.2 The Pyranone Ring System

The pyranone ring, a six-membered heterocyclic system containing an oxygen atom and a ketone, can also be a site of degradation. The stability of the ring is influenced by its substitution pattern and degree of saturation. For instance, 4H-pyrans have been shown to be more stable than structurally related 1,4-dihydropyridines.[1] However, the lactone functionality within the pyranone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.

1.3 Principal Degradation Pathways

Forced degradation studies, which intentionally stress a molecule, help to elucidate the likely pathways of decomposition.[2][3] For iodinated pyranones, several primary degradation routes can be anticipated, drawing parallels from studies on other complex iodinated molecules like X-ray contrast media.[4]

  • Deiodination: The cleavage of the C-I bond is a primary degradation pathway. This can occur via:

    • Photolytic Cleavage: Exposure to light, particularly UV radiation, can provide sufficient energy to induce homolytic cleavage of the C-I bond, forming a pyranonyl radical and an iodine radical. This is a common degradation route for light-sensitive compounds.[2]

    • Reductive Deiodination: In the presence of reducing agents or under certain biological conditions, the iodine can be removed. The degree of iodination can strongly influence the rate of biodegradation.[5]

  • Hydrolysis: The presence of water can lead to two main hydrolytic degradation pathways:

    • Nucleophilic Displacement of Iodide: Water or hydroxide ions can act as nucleophiles, attacking the electrophilic carbon of the C-I bond and displacing the iodide.

    • Lactone Ring Opening: The ester bond within the pyranone ring can be hydrolyzed, especially under strong acidic or basic conditions, to form a corresponding carboxylic acid.[6][7]

  • Oxidation: The presence of oxidizing agents can lead to a variety of degradation products. Functional groups on the pyranone ring or side chains may be susceptible to oxidation.

The following diagram illustrates these potential degradation pathways originating from a parent iodinated pyranone.

G parent Iodinated Pyranone deiodinated Deiodinated Pyranone parent->deiodinated Deiodination (Light, Reductants) ring_opened Ring-Opened Product (Hydroxy Carboxylic Acid) parent->ring_opened Hydrolysis (Acid/Base, Water) oxidized Oxidized Products parent->oxidized Oxidation (Peroxides, O2)

Caption: Potential degradation pathways for iodinated pyranones.

Environmental Factors Dictating Stability

The rate and extent of degradation are profoundly influenced by ambient conditions. A systematic evaluation of these factors is critical for establishing appropriate storage and handling procedures.[8]

  • Light (Photostability): As noted, the energy from light can directly cleave the C-I bond. Therefore, protection from light, especially UV and short-wavelength visible light, is the most critical preventative measure. Storing samples in amber vials or in the dark is essential.[9]

  • Temperature (Thermal Stability): Increased temperature accelerates the rate of all chemical reactions, including degradation.[2] The Arrhenius equation quantitatively describes this relationship, where a 10°C increase can roughly double the reaction rate. Systematic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine the temperatures at which thermal decomposition begins.[10][11][12] For long-term storage, refrigeration or freezing is often advisable.

  • Humidity (Hydrolytic Stability): The presence of moisture is a key factor in hydrolytic degradation.[8] Storing compounds in a dry environment, such as in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), can significantly mitigate degradation via hydrolysis.

  • pH: For studies in solution, pH is a critical parameter. The stability of the pyranone ring and the C-I bond can vary significantly across the pH spectrum. Forced degradation studies should evaluate stability in acidic, neutral, and basic media to understand this susceptibility.[13]

A Validated Framework for Experimental Stability Assessment

To quantitatively assess stability, a structured approach is required, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines for pharmaceutical stability testing.[14][15] This involves both forced degradation and formal stability studies.

The overall workflow for a comprehensive stability assessment is outlined below.

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Study (ICH) a1 Develop Stability- Indicating Method (e.g., HPLC) a2 Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) a1->a2 a3 Identify Degradants (LC-MS) & Validate Method a2->a3 b1 Place Samples in Controlled Chambers a3->b1 Validated Method Ready b2 Pull Samples at Defined Time Points b1->b2 b3 Analyze Samples using Validated Method b2->b3 b4 Analyze Data & Determine Retest Period / Storage Conditions b3->b4

Caption: Workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the specificity of the analytical method. The goal is typically to achieve 5-20% degradation of the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the iodinated pyranone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: For the solid compound, place in a controlled temperature oven (e.g., 60-80°C). For the solution, heat the vial at a similar temperature.

    • Photolytic Degradation: Expose the solid compound or solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Controls: Prepare control samples stored at ambient temperature and protected from light for each condition (e.g., stock solution with water instead of acid/base).

  • Time-Point Analysis: Monitor the reactions at various time points (e.g., 2, 8, 24, 48 hours). At each point, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH), and dilute to a final concentration suitable for analysis.

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect degradation products. Use LC-MS to obtain mass information on the new peaks to aid in structural elucidation.[16]

Stress Condition Typical Reagent/Setting Purpose
Acid Hydrolysis0.1 M - 1 M HClTests for susceptibility to acid-catalyzed degradation (e.g., ring opening).
Base Hydrolysis0.1 M - 1 M NaOHTests for susceptibility to base-catalyzed degradation (e.g., hydrolysis).
Oxidation3% - 30% H₂O₂Identifies susceptibility to oxidation.
Thermal (Heat)40°C - 80°C (above accelerated)Determines thermal lability.
PhotolyticICH-compliant light chamberAssesses degradation upon exposure to light.
Table 1: Common conditions for forced degradation studies.[13][17]
Protocol: Long-Term Stability Study (ICH-Compliant)

Objective: To evaluate the stability of the compound under recommended storage conditions to establish a re-test period.

Methodology:

  • Batch Selection: Use at least one representative batch of the iodinated pyranone.

  • Container Closure: Package the material in the intended long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place the samples into a controlled environmental chamber set to the desired long-term storage condition.[18]

  • Testing Frequency: For a 12-month study, typical pull points are 0, 3, 6, 9, and 12 months.[15]

  • Analysis: At each time point, remove a sample and analyze it according to a pre-defined protocol. The analysis should include:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the iodinated pyranone content using a validated stability-indicating HPLC method.

    • Purity: Determination of the impurity profile, including the quantification of any specified degradation products.

  • Data Evaluation: Trend the data over time. The re-test period is established based on the time at which the compound's specifications (e.g., assay, purity) are still met.

Study Type Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months
Table 2: Standard ICH stability testing conditions for drug substances.[19]

Essential Analytical Techniques for Stability Monitoring

The ability to accurately detect and quantify the parent compound and its degradation products is the cornerstone of any stability study. A "stability-indicating method" is one that is validated to be able to separate the parent drug from all known degradation products and impurities.[2]

Technique Primary Use Advantages Limitations
HPLC-UV Quantification of parent compound and known degradants.Robust, reproducible, widely available, excellent for quantitative analysis.Requires chromophores for detection; cannot identify unknown peaks.
LC-MS Identification of unknown degradation products.Provides mass-to-charge ratio, enabling structural elucidation of unknowns. Highly sensitive.Can be less quantitative than HPLC-UV; complex matrix effects.
NMR Spectroscopy Definitive structural confirmation of isolated degradants.Provides unambiguous structural information.Requires relatively pure, concentrated samples; low throughput.
FTIR Spectroscopy Detection of changes in functional groups.Quick assessment of changes to bonds (e.g., C=O, C-I).Not suitable for complex mixtures; provides limited structural detail.
Table 3: Comparison of analytical methods for stability studies.[20]

Conclusion and Best Practices

The chemical stability of iodinated pyranones is a critical parameter that dictates their viability as research tools and developmental candidates. Their inherent lability, centered on the weak C-I bond and potential for ring hydrolysis, necessitates a rigorous and systematic approach to stability evaluation.

Key Recommendations for Researchers:

  • Assume Sensitivity: Until proven otherwise, treat all novel iodinated pyranones as sensitive to light, heat, and moisture.

  • Implement Protective Storage: Routinely store these compounds in amber vials, in a desiccator, and at reduced temperatures (e.g., 4°C or -20°C). For highly sensitive compounds, storage under an inert atmosphere is recommended.

  • Conduct Phased Stability Assessment: Perform initial forced degradation studies early in the research process to understand potential liabilities. For compounds advancing toward development, implement formal ICH-guided stability studies.

  • Utilize Validated Methods: Ensure that the analytical methods used for monitoring are fully validated and proven to be stability-indicating.

By integrating this understanding of fundamental chemical principles with robust experimental design, researchers can ensure the quality and integrity of their iodinated pyranones, leading to more reliable and reproducible scientific outcomes.

References

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Foundational

Strategic Applications of 4-Halopyrones in Medicinal Chemistry: From Diversity-Oriented Synthesis to Bioactive Scaffolds

Executive Summary In the landscape of heterocyclic medicinal chemistry, 4-halopyrones (specifically 4-halo-2-pyrones) have emerged as "linchpin" intermediates. Unlike their 3- or 5-halo counterparts, the C4-halogenated p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-halopyrones (specifically 4-halo-2-pyrones) have emerged as "linchpin" intermediates. Unlike their 3- or 5-halo counterparts, the C4-halogenated position offers a unique electronic environment that facilitates highly selective metal-catalyzed cross-couplings and inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. This guide details the technical exploitation of 4-halopyrones to generate privileged pharmacophores, including HIV protease inhibitors , selective COX-2 inhibitors , and complex polycyclic aromatic natural products .

Part 1: Structural & Electronic Properties

The 2-pyrone (2H-pyran-2-one) nucleus is an electron-deficient diene. The introduction of a halogen atom at the C4 position creates a distinct reactivity profile compared to the C3 or C5 positions.

Reactivity Profile
  • C4-Electrophilicity: The C4 position is vinylogous to the carbonyl, making it highly susceptible to nucleophilic attack and oxidative addition by transition metals (Pd, Ni).

  • Regioselectivity: In polyhalogenated systems (e.g., 3-bromo-4-tosyloxy-2-pyrone), the C4-position is typically more reactive towards Pd(0) oxidative addition than the C3-position, enabling sequential, site-selective cross-couplings.

  • Diene Character: The 4-halo substituent perturbs the HOMO-LUMO gap, facilitating IEDDA reactions with electron-rich dienophiles, often followed by retro-Diels-Alder extrusion of CO₂ to yield benzene derivatives.

ReactivityMap Figure 1: Divergent Reactivity Profile of 4-Halopyrones Pyrone 4-Halo-2-Pyrone (Core Scaffold) PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Target: C4-Aryl/Alkynyl Pyrone->PdCoupling Oxidative Addition IEDDA IEDDA Cycloaddition (+ Electron-Rich Dienophile) Target: Polysubstituted Benzenes Pyrone->IEDDA [4+2] Cycloaddition NuAttack Nucleophilic Substitution (S_N V) Target: 4-Amino/Alkoxy Pyrones Pyrone->NuAttack Addition-Elimination

Part 2: Synthesis of 4-Halopyrone Building Blocks

The most robust route to 4-halopyrones begins with 4-hydroxy-2-pyrones (e.g., 4-hydroxy-6-methyl-2-pyrone or triacetic acid lactone), which are readily accessible via the biomimetic cyclization of polyketides or diketene derivatives.

Protocol: Conversion of 4-Hydroxy-2-pyrone to 4-Bromo-2-pyrone

This protocol converts the hydroxyl group to a bromide using phosphorus oxybromide (


), a standard method ensuring high yields.

Reagents:

  • Starting Material: 4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone)

  • Reagent: Phosphorus oxybromide (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Base (Optional):

    
    -Dimethylaniline (to scavenge acid)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 4-hydroxy-6-methyl-2-pyrone  (1.0 equiv) in anhydrous 1,2-dichloroethane  (0.5 M concentration).
    
  • Addition: Add

    
      (1.1 equiv) in portions at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (83 °C) for 3–5 hours. Monitor consumption of starting material by TLC (typically 50% EtOAc/Hexanes).

  • Quench: Cool the reaction mixture to 0 °C. Carefully pour onto crushed ice/water to hydrolyze excess phosphoryl bromide.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (gradient elution: 0-20% EtOAc/Hexanes) to yield 4-bromo-6-methyl-2-pyrone as a crystalline solid.

Yield Expectation: 75–85%

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Selective COX-2 Inhibitors (3,4-Diaryl-2-pyrones)

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting COX-1.[1] Selective COX-2 inhibitors are a major target. The 3,4-diaryl-2-pyrone scaffold serves as a bioisostere for the vicinal diaryl heterocycles seen in Coxibs (e.g., Rofecoxib).

  • Mechanism: The pyrone ring positions two aryl groups at the C3 and C4 positions in a specific geometry that fits the COX-2 active site side pocket.

  • Synthesis Strategy:

    • Start with 4-bromo-6-methyl-2-pyrone .

    • Step 1 (C4-Arylation): Suzuki-Miyaura coupling with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) installs the first aryl ring.

    • Step 2 (C3-Halogenation): Bromination of the C3 position (using NBS).

    • Step 3 (C3-Arylation): Second Suzuki coupling with a sulfonamide-containing aryl boronic acid (the pharmacophore required for COX-2 selectivity).

HIV Protease Inhibitors (Peptidomimetics)

4-Hydroxy-2-pyrones and their 5,6-dihydro analogues mimic the transition state of peptide hydrolysis.

  • Role of 4-Halopyrones: They serve as precursors to 4-functionalized pyrones . By displacing the 4-halogen with specific nucleophiles (e.g., thiols, amines) or carbon fragments, chemists can extend the scaffold into the S1' and S2' pockets of the HIV protease enzyme, enhancing binding affinity and overcoming resistance mutations.

  • Example: Synthesis of analogues related to Tipranavir . While Tipranavir itself is synthesized via asymmetric hydrogenation, 4-substituted pyrone libraries generated from 4-halopyrones are used to map the active site during lead optimization.

Polycyclic Aromatic Natural Products (via IEDDA)

4-Halopyrones are precursors to polysubstituted benzenes found in natural products like Gilvocarcin or Graphislactone .

  • Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA).[2]

  • Process: The 4-halo-2-pyrone reacts with an electron-rich alkyne or enamine. The initial bicyclic adduct is unstable and spontaneously extrudes

    
     (retro-Diels-Alder) to form a polysubstituted aromatic ring. The halogen often directs the regioselectivity of the cycloaddition.
    

Part 4: Data & Experimental Workflow

Comparative Reactivity of Pyrones
PositionElectronic CharacterPreferred ReactionKey Reagent Class
C3 Nucleophilic / Weakly ElectrophilicElectrophilic Substitution (Halogenation)NBS, NCS, Electrophiles
C4 Highly Electrophilic Pd-Coupling / Nucleophilic Attack Boronic Acids, Amines,

C5 NucleophilicElectrophilic SubstitutionNitration, Halogenation
C6 Electrophilic (Ester-like)Ring Opening / ReformatskyGrignards, Nucleophiles
Workflow: Diversity-Oriented Synthesis (DOS)

The following diagram illustrates the generation of a library of COX-2 inhibitors and antiviral agents starting from a single 4-halopyrone precursor.

DOS_Workflow Figure 2: Diversity-Oriented Synthesis from 4-Bromo-2-pyrone Start 4-Hydroxy-6-methyl-2-pyrone Inter 4-Bromo-6-methyl-2-pyrone (Linchpin Intermediate) Start->Inter POBr3, 80°C Step1 Suzuki Coupling (C4) (Ar-B(OH)2, Pd(PPh3)4) Inter->Step1 Path A: Cross-Coupling Step4 IEDDA Cycloaddition (+ Electron-Rich Alkyne) Inter->Step4 Path B: Cycloaddition Step2 Bromination (C3) (NBS, CH3CN) Step1->Step2 Step3 Suzuki Coupling (C3) (4-SO2Me-Ph-B(OH)2) Step2->Step3 Product1 3,4-Diaryl-2-pyrone (Selective COX-2 Inhibitor) Step3->Product1 Step5 - CO2 (Extrusion) - HBr (Elimination) Step4->Step5 Product2 Polysubstituted Benzoate (Natural Product Core) Step5->Product2

References

  • Synthetic Application of 4-Bromo-6-Methyl-2-Pyrone. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Inverse-Electron-Demand Diels-Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones. Journal of Medicinal Chemistry / PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of bufadienolides using 4-iodo-2-pyrone intermediate

Application Note: Modular Synthesis of Bufadienolide Scaffolds via 4-Iodo-2-Pyrone Intermediates Executive Summary This application note details the synthetic protocol for constructing bufadienolide-like steroidal scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Bufadienolide Scaffolds via 4-Iodo-2-Pyrone Intermediates

Executive Summary

This application note details the synthetic protocol for constructing bufadienolide-like steroidal scaffolds using 4-iodo-2-pyrone as a critical building block. While naturally occurring bufadienolides (e.g., bufalin, cinobufagin) typically feature an


-pyrone ring attached at the C5 position, the use of 4-iodo-2-pyrone  allows for the generation of iso-bufadienolide  analogs (C4-attached pyrones). These analogs are of high value in Structure-Activity Relationship (SAR) studies targeting Na

/K

-ATPase inhibition and oncology therapeutics.

This guide focuses on a convergent Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling strategy, which offers superior functional group tolerance and reduced toxicity compared to traditional Stille couplings.

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemical Challenge

The defining feature of bufadienolides is the 2-pyrone ring at the steroid C17


 position.[1]
  • Natural Configuration: C17 attached to C5 of the pyrone.

  • Target Configuration (This Protocol): C17 attached to C4 of the pyrone (via 4-iodo-2-pyrone).

This protocol utilizes a "steroid-nucleophile / pyrone-electrophile" approach. The steroid core is converted to a C17-boronate, which is then coupled with the 4-iodo-2-pyrone intermediate.

Pathway Visualization

Retrosynthesis Target Iso-Bufadienolide (C17-C4' Linkage) Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Target->Coupling C-C Bond Formation Steroid Steroid C17-Boronate (Nucleophile) Coupling->Steroid Pyrone 4-Iodo-2-Pyrone (Electrophile) Coupling->Pyrone Precursor_S 17-Ketosteroid (e.g., Androsterone deriv.) Steroid->Precursor_S 1. Triflation 2. Borylation Precursor_P 4-Hydroxy-2-Pyrone Pyrone->Precursor_P Iodination

Figure 1: Retrosynthetic logic for accessing iso-bufadienolides via convergent cross-coupling.

Part 2: Preparation of Intermediates

Synthesis of 4-Iodo-2-Pyrone

The 4-iodo-2-pyrone intermediate is synthesized from commercially available 4-hydroxy-2-pyrone. Direct iodination can be challenging; therefore, a sulfonate activation followed by halide displacement is the preferred robust route.

Protocol A: Synthesis of 4-Iodo-2-Pyrone

ReagentEquivalentsRole
4-Hydroxy-2-pyrone1.0Starting Material
Triflic Anhydride (Tf

O)
1.2Activating Agent
Pyridine2.5Base
Sodium Iodide (NaI)5.0Nucleophile
Acetone/DCMSolventMedium

Step-by-Step:

  • Activation: Dissolve 4-hydroxy-2-pyrone in anhydrous DCM at -78°C. Add pyridine followed by dropwise addition of Tf

    
    O. Stir for 1 hour, allowing to warm to 0°C.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the crude 4-pyronyl triflate.
  • Iodination: Dissolve the crude triflate in acetone. Add NaI (excess) and reflux for 4 hours. The solution typically turns yellow/brown.

  • Purification: Concentrate the solvent. Redissolve in EtOAc, wash with Na

    
    S
    
    
    
    O
    
    
    (to remove iodine), then brine. Purify via flash chromatography (Hexane/EtOAc) to obtain 4-iodo-2-pyrone as a pale solid.
Synthesis of Steroid C17-Boronate

The steroid core (e.g., testosterone or androsterone derivative) must be functionalized at C17.

Protocol B: C17-Enol Triflate Formation & Borylation

  • Enol Triflate Formation:

    • Treat the 17-ketosteroid with KHMDS (1.1 equiv) in THF at -78°C to generate the enolate.

    • Trap with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf

      
      , 1.2 equiv).
      
    • Isolate the C17-vinyl triflate via rapid silica filtration (neutral alumina is preferred to prevent hydrolysis).

  • Miyaura Borylation:

    • Combine C17-vinyl triflate, Bis(pinacolato)diboron (B

      
      pin
      
      
      
      , 1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl
      
      
      (3 mol%) in 1,4-dioxane.
    • Heat at 80°C for 4-6 hours.

    • Scientific Note: The resulting product is the Steroid-17-pinacolboronate . This species is stable and air-tolerant, making it an ideal coupling partner.

Part 3: The Cross-Coupling Protocol (Suzuki-Miyaura)

This is the critical step where the bufadienolide skeleton is assembled.

Protocol C: Pd-Catalyzed Cross-Coupling

Reagents & Conditions:

  • Nucleophile: Steroid-17-pinacolboronate (1.0 equiv)

  • Electrophile: 4-Iodo-2-pyrone (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    / S-Phos (for sterically hindered substrates)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Solvent: THF:Water (10:1) or Toluene:Ethanol:Water (4:1:1)

  • Temperature: 70-80°C

Experimental Procedure:

  • Degassing: In a reaction vial, combine the Steroid-Boronate, 4-Iodo-2-pyrone, and Base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture to 75°C. Monitor by TLC or LC-MS. Conversion is typically complete within 6-12 hours.

    • Monitoring: Look for the disappearance of the boronate (usually more polar) and the appearance of the UV-active coupled product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: The 2-pyrone ring is sensitive to strong base; avoid prolonged exposure to basic conditions during workup. Purify via column chromatography using a gradient of DCM/MeOH or Hexane/EtOAc.

Part 4: Mechanism & Validation

Catalytic Cycle

The reaction proceeds via the standard Suzuki catalytic cycle. The oxidative addition of the electron-deficient 4-iodo-2-pyrone to Pd(0) is rapid. The rate-determining step is often the transmetallation of the bulky steroidal boronate.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodo-2-Pyrone TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Steroid-Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Bufadienolide

Figure 2: Catalytic cycle for the cross-coupling of 2-pyrone moieties.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of steroidUse anhydrous conditions with mild bases (e.g., Ag

O or TlOH - toxic but effective).
Homocoupling Oxidation of boronateEnsure rigorous degassing; reduce catalyst loading.
Isomerization Double bond migration (

)
Avoid strong bases; switch to K

PO

and lower temperature (60°C).

References

  • Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation. Source: NIH / PubMed Central. Context: Describes standard C17-pyrone installation via Stille coupling, establishing the baseline for pyrone-steroid synthesis. URL:[Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Source: NIH / PubMed Central. Context: Provides detailed methodologies for functionalizing 2-pyrones, including halogenation and cross-coupling at the C4 position. URL:[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Source: NobelPrize.org. Context: Foundational mechanistic understanding of the Pd-catalyzed cycle used in this protocol. URL:[Link]

  • Synthesis of 4-substituted 2-pyrones via Palladium Catalysis. Source: Thieme Connect / Synthesis Journal (Snippet 1.1). Context: Confirms the viability of coupling 4-bromo/iodo-2-pyrones with organometallics. URL:[Link]

Sources

Application

Application Note: Precision Functionalization of the C-4 Position in 2-Pyrone Scaffolds

Topic: Functionalization of C-4 Position in 2-Pyrone Scaffolds Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Strategic Analysis & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C-4 Position in 2-Pyrone Scaffolds Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Strategic Analysis & Chemical Logic

The Electronic Landscape of 2-Pyrones

The 2-pyrone (2H-pyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of cardiotonic steroids (bufadienolides), antimicrobial agents, and HIV protease inhibitors. However, regioselective decoration of this ring is governed by a stark electronic bias that often frustrates intuitive synthetic planning.

  • C-3 and C-5 (Nucleophilic Sites): These positions are electron-rich and prone to electrophilic aromatic substitution (SEAr) or direct Pd-catalyzed C-H activation.

  • C-4 and C-6 (Electrophilic Sites): These positions are electron-deficient, acting as vinylogous esters. They resist direct electrophilic functionalization but are susceptible to nucleophilic attack, which often leads to ring opening or non-specific decomposition.

The C-4 Challenge

Direct C-H functionalization at C-4 is the "missing link" in pyrone chemistry. While C-3 selective arylation is well-established (mirroring the regioselectivity of 6


-electrocyclizations), C-4 selective C-H activation remains largely unsolved  for general substrates due to the lack of electron density required to stabilize cationic transition states in standard Pd(II) mechanisms.

The Solution: To robustly functionalize C-4, we must invert the standard logic. Instead of forcing a C-H activation on an electron-poor center, we utilize the "Activation-Coupling" strategy . This involves converting the readily available 4-hydroxy-2-pyrone (e.g., Triacetic Acid Lactone) into a C-4 electrophile (halide or sulfonate), followed by transition-metal-catalyzed cross-coupling. This method exploits the natural electron deficiency of C-4 to facilitate oxidative addition to Pd(0).[1]

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for C-4 functionalization, distinguishing between C-C and C-Heteroatom bond formation.

C4_Functionalization Figure 1: Strategic workflow for converting nucleophilic 4-OH pyrones into C-4 functionalized diversities. Start 4-Hydroxy-2-Pyrone (Scaffold) Activation Activation Step (Synthesis of Electrophile) Start->Activation POBr3 or TsCl/Base Intermed_Br 4-Bromo-2-pyrone Activation->Intermed_Br Bromination Intermed_OTs 4-Tosylate-2-pyrone Activation->Intermed_OTs Tosylation Decision Target Moiety? Intermed_Br->Decision Intermed_OTs->Decision Prod_Suzuki C-4 Aryl/Alkenyl (Suzuki-Miyaura) Decision->Prod_Suzuki Boronic Acids Prod_Sono C-4 Alkynyl (Sonogashira) Decision->Prod_Sono Terminal Alkynes Prod_SNAr C-4 Amino/Alkoxy (SNAr / Buchwald) Decision->Prod_SNAr Amines/Alcohols

Protocol A: Synthesis of the C-4 Electrophile (The Pivot Step)

Rationale: The 4-hydroxy group is a "dummy" handle. Converting it to a tosylate (OTs) or bromide (Br) creates a reactive site for Pd(0) insertion. The tosylate is often preferred for stability and ease of handling compared to the light-sensitive bromide.

Substrate: 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone - TAL).

Method A1: Synthesis of 4-Tosyloxy-6-methyl-2-pyrone
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Suspend TAL (10.0 mmol, 1.26 g) in anhydrous DCM (50 mL). Add triethylamine (12.0 mmol, 1.67 mL) at 0 °C. The suspension will clear as the enolate forms.

  • Activation: Add p-toluenesulfonyl chloride (TsCl) (11.0 mmol, 2.10 g) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product is less polar than the starting material.

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH or purify via flash chromatography (SiO₂, 20% EtOAc in Hexanes).

    • Yield Target: >85%[2]

    • Key Indicator: Appearance of aromatic tosyl signals in ¹H NMR and disappearance of the broad OH peak.

Protocol B: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)

Rationale: The electron-deficient nature of the 2-pyrone ring makes the C-4 position highly reactive toward oxidative addition.[1] However, the pyrone ring is sensitive to strong bases (ring opening to keto-acids). Therefore, mild bases and non-protic solvents are critical.

Reaction Class: Cross-Coupling Substrate: 4-Tosyloxy-6-methyl-2-pyrone (from Protocol A).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with:

    • 4-Tosyloxy-2-pyrone (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: XPhos or SPhos (10 mol%) — Note: Biaryl phosphines are essential to prevent catalyst poisoning by the pyrone oxygen.

    • Base: K₂CO₃ (anhydrous, 2.0 mmol) — Avoid hydroxides (NaOH/KOH) to prevent ring hydrolysis.

  • Solvent System: Add anhydrous Toluene or 1,4-Dioxane (5 mL). Degas by sparging with Argon for 10 minutes.

  • Execution: Seal the vial and heat to 80–90 °C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from pale yellow to black (active Pd species). If palladium black precipitates early (mirroring), the ligand loading may be insufficient.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography.

    • Note: 2-pyrones are often UV-active and fluorescent. Use a UV lamp (254/365 nm) to track the product.

Protocol C: C-N Bond Formation (S_NAr / Buchwald-Hartwig)

Rationale: Because C-4 is vinylogous to the carbonyl, it acts similarly to an acid chloride or activated ester. Strong nucleophiles (primary amines) can attack C-4 via an addition-elimination mechanism (S_NAr) without the need for a metal catalyst, provided a good leaving group (OTs/Br) is present.

Substrate: 4-Bromo-6-methyl-2-pyrone.[1]

Method C1: Catalyst-Free Amination
  • Setup: Dissolve 4-bromo-2-pyrone (1.0 mmol) in dry DMF (3 mL).

  • Addition: Add the secondary amine (e.g., morpholine, piperidine) (1.2 mmol) and DIPEA (1.5 mmol).

  • Conditions: Heat to 60 °C for 4 hours.

    • Mechanism:[1][3][4][5][6][7][8] Nucleophilic attack at C-4 forms a tetrahedral intermediate (stabilized by the carbonyl), followed by expulsion of bromide.

  • Warning: Primary amines may attack C-6 or the carbonyl (C-2), leading to ring opening (aminolysis). If using primary amines, lower the temperature to 0 °C and strictly control stoichiometry, or use Buchwald-Hartwig conditions (Pd₂(dba)₃ / BINAP) to favor C-N coupling over ring opening.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening / Hydrolysis Base is too strong or wet solvent.Switch from hydroxide bases (NaOH) to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄). Ensure solvents are anhydrous.
Low Conversion (Suzuki) Poisoning of Pd by pyrone oxygens.Switch to bulky, electron-rich ligands (XPhos, Buchwald precatalysts) to outcompete pyrone coordination. Increase temp to 100°C.
Regioselectivity Loss Competitive attack at C-6.C-6 attack is common with hard nucleophiles. Use softer nucleophiles (boronic acids/stannanes) or increase steric bulk at C-6 if possible.
Decomposition on Silica Product is acid-sensitive.Pre-treat silica gel with 1% Et₃N in hexanes before loading the column.

Part 4: References

  • Fairlamb, I. J. S. (2010).[9][10] Pd-catalysed regioselective C–H functionalisation of 2-pyrones.[1][2][9][10] Dalton Transactions.[10] [Link]

  • Rieke, R. D., & Kim, S. H. (2012). A Facile Synthetic Route for the Preparation of 4-Substituted 6-Methyl-2-pyrone Derivatives via Organozinc Reagents.[1][11] The Journal of Organic Chemistry.[8] [Link]

  • McGlacken, G. P., et al. (2018).[9] Pd-catalyzed intramolecular regioselective arylation of 2-pyrones, pyridones, coumarins and quinolones by C–H bond functionalization.[9] Tetrahedron.[1][12] [Link]

  • Luo, T., & Schreiber, S. L. (2011).[6][12] Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions.[6][11][12] Organic Letters.[6][11] [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.[3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Iodo-2-Pyrone Solubility &amp; Stability Guide

Ticket Category: Small Molecule Formulation / Assay Optimization Subject: Troubleshooting Solubility and Hydrolytic Instability of 4-Iodo-2-Pyrone in Aqueous Media Assigned Specialist: Senior Application Scientist, Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Small Molecule Formulation / Assay Optimization Subject: Troubleshooting Solubility and Hydrolytic Instability of 4-Iodo-2-Pyrone in Aqueous Media Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Iodine Paradox"

Researchers frequently encounter a dual failure mode with 4-iodo-2-pyrone :

  • Solubility Failure: The iodine atom at C4 significantly increases lipophilicity (estimated LogP ~2.1) compared to the parent 2-pyrone, causing rapid precipitation in aqueous buffers.

  • Stability Failure: The 2-pyrone core is a cyclic lactone. In an effort to dissolve the compound, users often increase pH or use nucleophilic buffers, which triggers rapid ring-opening hydrolysis, destroying the pharmacophore.

This guide provides validated protocols to solubilize 4-iodo-2-pyrone while preserving its structural integrity.

Decision Matrix: Select Your Protocol

Use the following decision tree to select the correct solubilization strategy based on your experimental end-goal.

Solubility_Matrix cluster_legend Key Start Start: Intended Application App_Type What is the context? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Chem_Synth Chemical Synthesis (Green Chemistry) App_Type->Chem_Synth Toxicity Is DMSO/EtOH toxic to system? Bio_Assay->Toxicity Protocol_C Protocol C: Micellar Catalysis (SDS/Surfactant) Chem_Synth->Protocol_C Aqueous Coupling Protocol_A Protocol A: Step-Down Dilution (<1% DMSO) Toxicity->Protocol_A No (Robust cells) Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) Toxicity->Protocol_B Yes (Sensitive) Legend_Safe High Stability Legend_Risk High Reactivity

Figure 1: Workflow for selecting the optimal solubilization method based on experimental constraints.

Critical Stability Warning: The pH Trap

Before attempting solubilization, you must control the pH. 4-iodo-2-pyrone is an electrophilic lactone. At pH > 7.5 , hydroxide ions attack the carbonyl (C2), leading to irreversible ring opening.

Rule of Thumb: Always maintain pH 5.5 – 7.0 . Avoid Carbonate and Tris buffers if possible; prefer Phosphate or Citrate.

ParameterSafe RangeDanger ZoneMechanism of Failure
pH 5.0 – 7.0> 7.5Nucleophilic attack at C2 (Lactone hydrolysis)
Nucleophiles Water, ChlorideAmines, ThiolsMichael addition at C6 or Iodine displacement
Temperature 4°C – 25°C> 37°CAccelerated hydrolysis / Iodine elimination

Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution (Low Sensitivity Assays)

Best for: High-throughput screening where <1% DMSO is acceptable.

The Issue: Direct addition of a concentrated DMSO stock to water causes "shock precipitation" (Ostwald ripening), where the compound crashes out as micro-crystals that are invisible to the naked eye but ruin assay data.

The Fix:

  • Prepare Stock: Dissolve 4-iodo-2-pyrone in anhydrous DMSO to 10 mM .

  • Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 (not water yet). This creates a "transition solvent" with lower surface tension.

  • Final Dilution: Slowly add the Intermediate Mix to your aqueous buffer (pH 6.5) with rapid vortexing.

    • Target: Final DMSO concentration < 1%.

Protocol B: Cyclodextrin Complexation (High Sensitivity Assays)

Best for: Animal dosing, sensitive cell lines, or long-term stability.

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex. The hydrophobic iodine/pyrone core sits inside the cavity, while the hydrophilic exterior interacts with water.

Step-by-Step Guide:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffer (pH 6.0). Filter sterilize (0.22 µm).

  • Compound Addition: Add excess 4-iodo-2-pyrone powder to the CD solution (aim for 2 mg/mL).

  • Equilibration: Shake at 25°C for 24 hours (do not sonicate excessively as heat degrades the pyrone).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Validation: The supernatant contains the solubilized complex. Quantify concentration via HPLC before use.

Protocol C: Micellar Catalysis (For Chemical Synthesis)

Best for: Performing Suzuki/Sonogashira couplings in water.

The Issue: Organic synthesis in water fails because the reagents don't mix. The Fix: Use surfactants to create nanoreactors.

  • Surfactant: Dissolve 2 wt% TPGS-750-M or SDS in degassed water.

  • Reagent Loading: Add 4-iodo-2-pyrone. It will migrate into the hydrophobic micelle core.

  • Catalyst: Add the Pd-catalyst.[1] The high local concentration in the micelle accelerates the reaction, protecting the pyrone from bulk water hydrolysis.

Frequently Asked Questions (FAQ)

Q1: My compound turned yellow in the aqueous buffer. Is it still good? A: Likely No . A yellow/brown tint often indicates the liberation of free Iodine (


) or oxidative degradation. This suggests the iodine-carbon bond has cleaved, possibly due to light exposure or high pH.
  • Action: Check pH.[2][3] If >7.5, discard. Store solid compound in the dark at -20°C.

Q2: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine. While bulky, it can potentially react with the electrophilic pyrone ring over long incubations (Michael addition), especially if the iodine activates the ring.

  • Recommendation: Use PBS (Phosphate Buffered Saline) or HEPES, adjusted to pH 6.5.

Q3: Why does the literature show 2-pyrones reacting in base (e.g., NaOH)? A: Those are synthetic transformations intended to open the ring or rearrange the scaffold (e.g., to phenols or pyridines). If your goal is to keep the 4-iodo-2-pyrone intact, basic conditions are destructive.

Q4: I see a precipitate after 4 hours in the cell incubator. Why? A: This is "kinetic solubility" failure. The compound dissolved initially but was supersaturated.

  • Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex is thermodynamically stable and prevents reprecipitation.

Visualizing the Stability Trap

The following diagram illustrates the chemical fate of 4-iodo-2-pyrone under different pH conditions.

Hydrolysis_Pathway Pyrone 4-Iodo-2-Pyrone (Intact Active) Hydrolysis Hydrolysis (pH > 7.5) Pyrone->Hydrolysis Basic Conditions Stable Stable Solution (pH 5.0 - 7.0) Pyrone->Stable Buffered Conditions RingOpen Ring Opening (Nucleophilic Attack at C2) Hydrolysis->RingOpen Degradant 5-hydroxy-3-iodo- 2,4-pentadienoic acid RingOpen->Degradant Irreversible

Figure 2: The hydrolytic degradation pathway. Maintaining pH < 7.0 is critical to prevent the formation of the acyclic acid derivative.

References

  • Fairlamb, I. J. S., et al. (2004). 2-Pyrones possessing antimicrobial and cytotoxic activities.[4][5][6] Bioorganic & Medicinal Chemistry.[4][6][7][8]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[9] Journal of Pharmacy and Pharmacology.

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005).[10] 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity.[10] Natural Product Reports.[10]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Cho, C. G., et al. (2023).[2] Recent Advances in the Synthesis of 2-Pyrones.[1][11][12] Marine Drugs.[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4-iodo-pyran-2-one protons

This guide outlines the 1H NMR characterization of 4-iodo-2H-pyran-2-one (4-iodo-2-pyrone), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via palladium-catalyzed cross-coupling. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of 4-iodo-2H-pyran-2-one (4-iodo-2-pyrone), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via palladium-catalyzed cross-coupling.

Executive Summary & Application Context

4-Iodo-2-pyrone is a specialized heterocyclic building block. Unlike its non-halogenated precursor (2-pyrone), it lacks the H4 proton, disrupting the continuous spin system of the pyrone ring. Its primary value lies in its reactivity: the C4-iodine bond is highly labile for Sonogashira, Suzuki, and Stille couplings, allowing the rapid construction of 4-substituted-2-pyrones found in natural products like bufadienolides.

The Analytical Challenge: Synthesizing 4-iodo-2-pyrone often yields regioisomers (3-iodo or 5-iodo derivatives) or incomplete conversion. Distinguishing these requires a precise understanding of chemical shift perturbations and coupling constant (


) analysis .

1H NMR Spectral Analysis

The assignment of 4-iodo-2-pyrone relies on identifying the loss of the H4 signal and the simplification of the coupling patterns for H3 and H5/H6.

Comparative Chemical Shift Table (CDCl₃)

The following table contrasts the parent 2-pyrone with the 4-halo-2-pyrone series. Note that while 4-bromo-2-pyrone is the standard reference in literature, 4-iodo-2-pyrone follows an analogous pattern with characteristic heavy-atom effects.

Proton Position2-Pyrone (Parent) [1]4-Bromo-2-pyrone [2]4-Iodo-2-pyrone (Diagnostic Trend)Multiplicity & Coupling (

in Hz)
H-3 6.41 ppm6.55 ppm~6.70 – 6.80 ppm d (

) or s . Loss of large

.
H-4 7.52 ppmAbsent Absent N/A (Substituted by Halogen)
H-5 6.38 ppm6.51 ppm~6.60 – 6.70 ppm dd (

). Retains vicinal to H6.
H-6 7.78 ppm7.58 ppm~7.40 – 7.50 ppm d (

). Retains vicinal to H5.

Technical Insight:

  • H-3 (Alpha to Carbonyl/Iodine): In the parent 2-pyrone, H3 is a doublet with a large coupling (

    
     Hz) to H4. In 4-iodo-2-pyrone, this large coupling vanishes. H3 appears as a narrow doublet (due to long-range "W-coupling" with H5) or a singlet.
    
  • H-6 (Alpha to Oxygen): This is the most deshielded proton due to the adjacent oxygen atom. The introduction of iodine at C4 exerts a shielding effect on the distant H6 compared to the parent, shifting it upfield.

  • H-5 (Beta to Carbonyl): Retains its cis-alkene coupling to H6 (

    
     Hz).
    
Distinguishing Regioisomers

If your synthesis yields a mixture, use this logic to identify the isomer:

  • 4-Iodo-2-pyrone: Two doublets (H5, H6) with

    
     Hz + One singlet/narrow doublet (H3).
    
  • 3-Iodo-2-pyrone: H3 is missing. You will see H4, H5, H6.[1][2] H4 will be a doublet (

    
     Hz) coupled to H5.
    
  • 5-Iodo-2-pyrone: H5 is missing. H6 becomes a singlet (or small doublet coupled to H4). H3 and H4 remain coupled (

    
     Hz).
    

Assignment Logic Pathway (Visualization)

The following diagram illustrates the decision tree for validating the 4-iodo regioisomer based on spectral data.

NMR_Assignment Start Crude Product NMR Spectrum Check_H4 Is the signal at ~7.5 ppm (H4) present? Start->Check_H4 Isomer_3 Possible 3-Iodo Isomer (H4 doublet present) Check_H4->Isomer_3 Yes Check_Coupling Analyze Coupling of Remaining Signals Check_H4->Check_Coupling No (H4 Absent) Isomer_5 Possible 5-Iodo Isomer (Large J~9.5Hz between H3-H4) Check_Coupling->Isomer_5 Large J (9.5 Hz) Present Target CONFIRMED: 4-Iodo-2-pyrone Check_Coupling->Target Only Small J (5.0 Hz) Present Details Diagnostic Features: 1. H3 is a Singlet/Narrow Doublet (~6.7 ppm) 2. H5/H6 are coupled (J~5.2 Hz) 3. No large J (9.5 Hz) observed Target->Details

Caption: Logic flow for distinguishing 4-iodo-2-pyrone from its 3-iodo and 5-iodo regioisomers based on coupling constants.

Experimental Protocol: Synthesis & Sample Preparation

To ensure high-quality NMR data, the 4-iodo-2-pyrone must be synthesized with high regiocontrol, typically from 4-hydroxy-2-pyrone (4-hydroxy-2H-pyran-2-one).

Step 1: Synthesis via Triflate Activation

Direct iodination of 2-pyrone is non-selective. The preferred route is:

  • Starting Material: 4-Hydroxy-2-pyrone (Commercial).

  • Activation: React with Triflic Anhydride (

    
    ) and Pyridine in DCM to form 2-pyrone-4-yl triflate .
    
  • Iodination: Displacement with Sodium Iodide (NaI) in Acetone or Acetonitrile.

Step 2: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. DMSO-
    
    
    
    may cause solvent peaks to overlap with H3/H5 regions.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (NaI/NaOTf residues) which can broaden signals.

Workflow Diagram

Synthesis_Workflow Substrate 4-Hydroxy-2-pyrone Step1 Activation (Tf2O, Py, DCM) Substrate->Step1 Intermediate 4-Pyronyl Triflate Step1->Intermediate Step2 Iodination (NaI, MeCN, Reflux) Intermediate->Step2 Product 4-Iodo-2-pyrone Step2->Product NMR 1H NMR Analysis (CDCl3) Product->NMR

Caption: Optimized synthetic route to 4-iodo-2-pyrone ensuring regiochemical purity for NMR analysis.

References

  • Pirkle, W. H., & Dines, M. (1969). Journal of Heterocyclic Chemistry, 6(1), 1-5. (Reference for parent 2-pyrone shifts). Link

  • Fairlamb, I. J. S., et al. (2005). "Palladium-catalyzed cross-coupling of 4-bromo-2-pyrone". Journal of Organic Chemistry, 70(12), 4884. (Authoritative data for 4-bromo analog used as proxy). Link

  • Cho, C. S., et al. (1996). "Synthesis of 2-pyrones via Pd-catalyzed reactions". Journal of Heterocyclic Chemistry. (Context on synthetic routes).

Sources

Comparative

mass spectrometry fragmentation pattern of 4-iodo-2-pyrone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-iodo-2-pyrone: A Comparative Analysis For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-iodo-2-pyrone: A Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern observed in an electron ionization mass spectrum (EI-MS) provides a molecular fingerprint, offering profound insights into the compound's architecture. This guide, prepared from the perspective of a Senior Application Scientist, delves into the predicted . By integrating foundational principles with comparative data, we will construct a logical, evidence-based framework to understand how this specific molecule behaves under EI conditions. This analysis is designed to be a self-validating system, explaining the causality behind the predicted fragmentation pathways and providing researchers with a robust model for interpreting spectra of related compounds.

The 2-Pyrone Scaffold: A Foundation for Fragmentation

The 2-pyrone (or α-pyrone) ring system, a six-membered lactone, exhibits characteristic fragmentation pathways under electron ionization. Upon ionization, the resulting molecular ion (M+•) is energetically unstable and undergoes a series of dissociation reactions to yield smaller, more stable fragment ions.[1] The initial ionization typically occurs through the removal of a non-bonding electron from one of the oxygen atoms or a pi-electron from the conjugated system, as these electrons have the lowest ionization energies.[2]

For the parent 2-pyrone, a primary and highly characteristic fragmentation step is the loss of a neutral molecule of carbon monoxide (CO), a process known as decarbonylation. This occurs via a retro-Diels-Alder (RDA) type cleavage, leading to the formation of a furan radical cation. Subsequent fragmentation can involve the loss of a formyl radical (•CHO) or an additional CO molecule. Understanding this intrinsic behavior of the pyrone core is fundamental to interpreting the more complex spectrum of its substituted derivatives.

The Directing Influence of Iodine Substitution

The introduction of a halogen substituent dramatically influences the fragmentation cascade.[3] In the case of 4-iodo-2-pyrone, the iodine atom introduces several key factors:

  • A Weak Carbon-Iodine Bond: The C-I bond is significantly weaker than C-H, C-C, or C-O bonds, making it a preferential site for initial cleavage.

  • A Good Leaving Group: The iodine radical (I•) is a stable leaving group.

  • Charge Stabilization: The presence of the halogen can influence the stability of the resulting carbocations.

Consequently, for many iodo-containing organic molecules, fragmentation pathways involving the loss of the iodine atom are often prominent.[4][5] This can occur through homolytic cleavage, yielding an [M-I]+ cation, or result in the formation of an I+ ion (m/z 127), although the latter is often of low abundance.[4]

Proposed Fragmentation Pathway of 4-iodo-2-pyrone

By combining the known fragmentation behavior of the 2-pyrone nucleus with the predictable influence of the iodine substituent, we can propose a detailed fragmentation pathway for 4-iodo-2-pyrone (Molecular Weight: 221.97 g/mol ).

The molecular ion, [C5H3IO2]+•, will appear at an m/z of 222. The primary fragmentation events are expected to be competitive, originating from this parent ion.

  • Loss of Iodine Radical (α-Cleavage): The most facile cleavage is predicted to be the loss of the iodine radical (I•). This pathway is driven by the relative weakness of the C-I bond and results in a highly stable, resonance-delocalized pyrylium-like cation at m/z 95 . [M]+• → [M - I]+ + I•

  • Decarbonylation (Loss of CO): Consistent with the behavior of the 2-pyrone core, the molecular ion can lose a neutral CO molecule. This would produce a radical cation of an iodofuran intermediate at m/z 194 . [M]+• → [M - CO]+• + CO

These two primary pathways initiate distinct fragmentation cascades, as illustrated in the diagram below. The ion at m/z 95 may subsequently lose a molecule of CO to produce a C4H3O+ ion at m/z 67 . The iodofuran radical cation at m/z 194 is expected to readily lose its iodine atom, also leading to a fragment at m/z 67 ([C4H3O]+).

G M 4-Iodo-2-pyrone [M]+• m/z 222 F1 [M - I]+ m/z 95 M->F1 - I• F2 [M - CO]+• m/z 194 M->F2 - CO F4 I+ m/z 127 M->F4 F3 [C4H3O]+ m/z 67 F1->F3 - CO F2->F3 - I•

Caption: Proposed EI-MS fragmentation pathway for 4-iodo-2-pyrone.

Comparative Fragmentation Data

To contextualize the predicted fragmentation of 4-iodo-2-pyrone, it is instructive to compare its key expected ions with those of the parent 2-pyrone and another halogenated analogue, 4-chloro-2-pyrone. This comparison highlights the unique diagnostic fragments introduced by the iodine substituent.

CompoundMolecular Ion (M+•)[M - Halogen]+[M - CO]+•[M - Halogen - CO]+
2-Pyronem/z 96N/Am/z 68N/A
4-Chloro-2-pyronem/z 130/132 (3:1)m/z 95m/z 102/104m/z 67
4-Iodo-2-pyrone (Predicted) m/z 222 m/z 95 m/z 194 m/z 67

This table clearly demonstrates that while the loss of CO is a common feature, the loss of the halogen atom is a dominant process for the substituted pyrones. The fragment at m/z 95 is particularly diagnostic, representing the pyrone cation after the expulsion of the halogen. Its significantly higher relative abundance in the iodo-compound's spectrum, compared to the chloro-compound, would be expected due to the lower C-I bond energy.

Experimental Protocol for EI-MS Analysis

To validate this predictive model, the following protocol outlines the standard procedure for acquiring an EI-MS spectrum for 4-iodo-2-pyrone.

Objective: To obtain a reproducible electron ionization mass spectrum of 4-iodo-2-pyrone to determine its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an Electron Ionization (EI) source.

  • A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-iodo-2-pyrone in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV (standard for library matching and inducing fragmentation).

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-iodo-2-pyrone.

    • Extract the mass spectrum from this peak, ensuring subtraction of background ions.

    • Identify the molecular ion peak (m/z 222) and major fragment ions.

    • Calculate the mass differences between the molecular ion and fragment ions to identify neutral losses (e.g., loss of 127 for I, loss of 28 for CO).

    • Compare the observed spectrum to the predicted fragmentation pattern.

Caption: Standard workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of 4-iodo-2-pyrone is predicted to be governed by two competing primary pathways: the characteristic decarbonylation of the pyrone ring and a dominant cleavage of the weak carbon-iodine bond. This analysis provides a robust, theory-grounded framework for identifying 4-iodo-2-pyrone and related structures from their mass spectra. The key diagnostic ions, particularly the molecular ion at m/z 222 and the prominent [M-I]+ fragment at m/z 95, serve as reliable markers for structural confirmation. By understanding the interplay between the core scaffold and the directing effects of its substituents, researchers can leverage mass spectrometry with greater confidence in the fields of natural product synthesis, drug discovery, and materials science.

References

  • Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. (2025). ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). PubMed. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry.Unknown Source.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Interpret
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. [Link]

  • Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with... ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. [Link]

  • mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Advanced Organic Chemistry. [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

  • 4-Pyrone. Wikipedia. [Link]

  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

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Validation

Reactivity Showdown: 4-Iodo-2-Pyrone vs. 4-Bromo-2-Pyrone in Synthetic Applications

A Senior Application Scientist's Guide to Substrate Selection and Reaction Optimization In the realm of medicinal chemistry and materials science, 2-pyrone scaffolds are valuable heterocyclic motifs, serving as versatile...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Substrate Selection and Reaction Optimization

In the realm of medicinal chemistry and materials science, 2-pyrone scaffolds are valuable heterocyclic motifs, serving as versatile building blocks for a diverse array of complex molecules and natural products.[1][2] The functionalization of these scaffolds, particularly at the C4-position, is frequently achieved through modern cross-coupling methodologies. The choice of the halogen at this position—iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This in-depth guide provides a comparative analysis of the reactivity of 4-iodo-2-pyrone and 4-bromo-2-pyrone. Moving beyond simple statements of reactivity trends, we will explore the mechanistic underpinnings of their differential performance in key transformations, provide supporting data from the literature, and offer a validated experimental protocol for a head-to-head comparison.

The Decisive Step: Understanding Carbon-Halogen Bond Reactivity

The fundamental difference in the synthetic utility of 4-iodo-2-pyrone and 4-bromo-2-pyrone is rooted in the disparity of their carbon-halogen (C-X) bond strengths. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-heteroatom bond formation—the catalytic cycle is typically initiated by the oxidative addition of the halo-pyrone to a low-valent palladium(0) complex. This step, often the rate-determining event of the entire cycle, involves the cleavage of the C-X bond.

The established trend for the ease of oxidative addition is C-I > C-Br > C-Cl , a sequence that is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[3][4] The weaker C-I bond in 4-iodo-2-pyrone requires a lower activation energy for cleavage, leading to significantly faster oxidative addition compared to the more robust C-Br bond of its bromo-counterpart.[5] This intrinsic reactivity difference has several practical consequences:

  • Milder Reaction Conditions: The higher reactivity of the iodo-substrate often permits the use of lower reaction temperatures and less forcing conditions, which is crucial for the stability of complex molecules bearing sensitive functional groups.[3]

  • Lower Catalyst Loadings: Efficient oxidative addition can translate to lower required catalyst loadings, offering economic and environmental benefits.

  • Shorter Reaction Times: Faster kinetics naturally lead to reduced reaction times, increasing laboratory throughput.

  • Broader Catalyst/Ligand Compatibility: 4-Iodo-2-pyrone can often be successfully coupled using simple, classical palladium catalysts like Pd(PPh₃)₄. In contrast, the less reactive 4-bromo-2-pyrone may necessitate the use of more sophisticated, electron-rich, and sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step.[4][6]

Figure 1: Energy profile comparison for the rate-determining oxidative addition step.

Comparative Performance in Cross-Coupling Reactions

While no single study presents a side-by-side comparison of 4-iodo-2-pyrone and 4-bromo-2-pyrone across all major cross-coupling reactions, we can synthesize a clear picture by examining individual reports and applying established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[7][8] The synthesis of 4-alkenyl-6-methyl-2-pyrones via Suzuki-Miyaura coupling has been reported, demonstrating the utility of this transformation on the pyrone core.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter4-Iodo-2-Pyrone (Predicted/Typical)4-Bromo-2-Pyrone (Reported for Analogs)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, dppf (often from pre-catalyst)Bulky phosphines (e.g., SPhos, XPhos) may be required
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄
Temperature Room Temperature to 80 °C70 °C to 110 °C
Reaction Time 1 - 12 hours12 - 24 hours
Typical Yield Good to ExcellentModerate to Good
Reference Based on general principles[3][4][9]Based on reports for 4-halocoumarins[10]

Causality and Insight: For a Suzuki-Miyaura coupling, one could confidently predict that 4-iodo-2-pyrone would react under significantly milder conditions than 4-bromo-2-pyrone. The use of a simple catalyst like Pd(PPh₃)₄ at a moderate temperature would likely suffice for the iodo-derivative. Conversely, achieving high yields with the bromo-analog might necessitate screening more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and higher reaction temperatures. This is because the ligand plays a crucial role in increasing the electron density at the metal center, which in turn facilitates the oxidative addition of the less reactive aryl bromide.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper co-catalyst system.[11][12][13] This reaction is invaluable for installing alkyne functionalities, which are themselves versatile handles for further elaboration.

Table 2: Representative Conditions for Sonogashira Coupling

Parameter4-Iodo-2-Pyrone (Predicted/Typical)4-Bromo-2-Pyrone (Reported for Analogs)
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂
Cu Co-catalyst CuICuI
Base Et₃N, i-Pr₂NHEt₃N
Temperature Room Temperature to 50 °C60 °C to 100 °C
Reaction Time 2 - 8 hours12 - 24 hours
Typical Yield ExcellentGood
Reference Based on general principles[14]Based on 4-bromo-6-methyl-2-pyrone[15]

Causality and Insight: The reactivity trend of I > Br is well-established for Sonogashira couplings.[14] A study involving 4-bromo-6-methyl-2-pyrone demonstrated the feasibility of the reaction, but it required heating.[15] It is highly probable that 4-iodo-2-pyrone would undergo the same transformation at or near room temperature, providing a significant advantage when working with thermally labile alkynes or other sensitive functionalities. The milder conditions also help to suppress undesirable side reactions like the Glaser coupling (homo-coupling of the alkyne).

Stille Coupling

The Stille coupling utilizes an organostannane reagent to couple with an organic halide.[16][17] It is known for its tolerance of a wide variety of functional groups. Studies on 3,5-dibromo-2-pyrone show that Stille couplings proceed readily, indicating the pyrone nucleus is amenable to this transformation.[15][18]

Table 3: Representative Conditions for Stille Coupling

Parameter4-Iodo-2-Pyrone (Predicted/Typical)4-Bromo-2-Pyrone (Predicted/Typical)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, AsPh₃PPh₃, P(furyl)₃
Solvent Toluene, Dioxane, DMFToluene, DMF
Temperature 50 °C to 90 °C80 °C to 110 °C
Reaction Time 4 - 16 hours16 - 36 hours
Typical Yield Good to ExcellentModerate to Good
Reference Based on general principles[17]Based on reports for dibromopyrones[15][18]

Causality and Insight: As with other palladium-catalyzed reactions, the oxidative addition is the key differentiator. The C-I bond of 4-iodo-2-pyrone will react more readily, allowing for lower temperatures and shorter reaction times. While the C-Br bond at the 4-position of the pyrone is still reactive enough for Stille coupling, achieving comparable efficiency to the iodo-derivative would likely require more forcing conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

While cross-coupling reactions are dominant, direct displacement of the halide by a nucleophile is another potential transformation. In nucleophilic aromatic substitution (SNA_r), the reaction typically proceeds through a Meisenheimer intermediate.[19] The rate-determining step is usually the initial nucleophilic attack on the carbon bearing the leaving group.

For SNA_r reactions, the reactivity order of the halogens is often the reverse of that seen in cross-coupling: F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-X bond is broken in a fast, subsequent step, its strength is less important than the activation of the ring towards attack.[19]

Therefore, for SNA_r reactions with strong nucleophiles, 4-bromo-2-pyrone may exhibit comparable or even slightly higher reactivity than 4-iodo-2-pyrone , although both would be significantly less reactive than a hypothetical 4-fluoro-2-pyrone.

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling Comparison

To provide a definitive, in-house comparison, the following self-validating experimental workflow is recommended. This protocol is designed to minimize variables and provide a clear, quantitative measure of the relative reactivity.

Experimental_Workflow cluster_Prep Preparation cluster_Reactions Parallel Reactions cluster_Analysis Analysis Start Identical Starting Materials: - Phenylboronic Acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base - Dioxane/H₂O Solvent Reaction_I Reaction A: 4-Iodo-2-Pyrone (1.0 eq) Start->Reaction_I Reaction_Br Reaction B: 4-Bromo-2-Pyrone (1.0 eq) Start->Reaction_Br Stir Stir both reactions at 80°C Reaction_I->Stir Reaction_Br->Stir TLC_HPLC Monitor by TLC/LC-MS (Aliquots at t = 1, 2, 4, 8h) Stir->TLC_HPLC Quench Quench reactions (e.g., after 8h or completion) TLC_HPLC->Quench Workup Identical Aqueous Workup & Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify Yield Determine Isolated Yield (%) Purify->Yield

Figure 2: Workflow for a comparative reactivity study.
Step-by-Step Methodology
  • Reaction Setup (Parallel):

    • To two identical, oven-dried reaction vials equipped with magnetic stir bars, add phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (2.0 eq).

    • To Vial A, add 4-iodo-2-pyrone (1.0 eq).

    • To Vial B, add 4-bromo-2-pyrone (1.0 eq).

    • Place both vials under an inert atmosphere (N₂ or Ar).

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to each vial to achieve a standard concentration (e.g., 0.1 M with respect to the halo-pyrone).

  • Reaction Execution and Monitoring:

    • Place both vials in a pre-heated aluminum block at 80 °C and begin vigorous stirring.

    • Monitor the progress of both reactions simultaneously by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).

    • Analyze the aliquots by TLC and/or LC-MS to determine the consumption of starting material and the formation of the desired 4-phenyl-2-pyrone product.

  • Workup and Analysis:

    • Once the reaction in Vial A (iodo) has reached completion (or after a fixed time point, e.g., 8 hours), cool both vials to room temperature.

    • Dilute the contents of each vial with ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification:

    • Purify the crude product from each reaction using identical column chromatography conditions (e.g., silica gel, hexanes/ethyl acetate gradient).

    • Determine the isolated yield of pure 4-phenyl-2-pyrone for each reaction.

Expected Outcome: This experiment will provide unambiguous, quantitative data. It is expected that the reaction with 4-iodo-2-pyrone will show a significantly faster conversion rate and a higher isolated yield within the fixed timeframe compared to 4-bromo-2-pyrone.

Conclusion and Practical Recommendations

The choice between 4-iodo-2-pyrone and 4-bromo-2-pyrone is a classic trade-off between reactivity and substrate cost/availability.

  • Choose 4-Iodo-2-Pyrone for:

    • High-Efficiency Synthesis: When maximizing yield and minimizing reaction time is paramount.

    • Sensitive Substrates: For complex syntheses involving thermally labile functional groups that necessitate mild reaction conditions.

    • Rapid Library Synthesis: When throughput is a key consideration.

  • Choose 4-Bromo-2-Pyrone for:

    • Cost-Sensitive Projects: Aryl bromides are often more commercially available and less expensive than their iodo counterparts.

    • Sequential Cross-Coupling: In a molecule containing both a bromo and an iodo group, the iodo group can be selectively functionalized first, leaving the bromo group available for a subsequent, different coupling reaction under more forcing conditions.[4]

    • When Optimization is Feasible: If the development timeline allows for the screening and optimization of more advanced catalyst systems to overcome its lower reactivity.

Ultimately, by understanding the fundamental principles of carbon-halogen bond activation, researchers can make informed, rational decisions in substrate selection, leading to more efficient, robust, and successful synthetic campaigns.

References

  • Mann, T. D., et al. (2014). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Ghorui, S., et al. (2013). [Pd(PPh₃)₂(saccharinate)₂] - General Catalyst for Suzuki-Miyaura, Negishi Cross-Coupling and C-H Bond Functionalization of Coumaryl and Pyrone Substrates. ResearchGate. Available at: [Link]

  • Cho, C-G., et al. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry. Available at: [Link]

  • Burtoloso, A. C. B., et al. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. National Institutes of Health. Available at: [Link]

  • Barder, T. E., et al. (2005). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Krasavin, M. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • So, C. M., et al. (2019). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. Available at: [Link]

  • Clark, J. (2022). What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Cho, C-G., et al. (2003). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Available at: [Link]

  • Al-Masum, M., & El-Hakam, S. A. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH. Available at: [Link]

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (n.d.). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl halides (iodide and bromide)... Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • van der Lee, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]

  • Onwubiko, K. C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Erland Stevens. (2019). Sonogashira coupling [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Available at: [Link]

  • Doyle, A. G., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Erland Stevens. (2019). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • RSC Advances. (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]

  • Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available at: [Link]

  • Encyclopedia.pub. (2024). Natural 4-Hydroxy-2-pyrones. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis. Available at: [Link]

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Comparative

Crystal Structure Analysis of 4-Substituted 2-Pyrone Derivatives

A Comparative Guide to Tautomeric Resolution and Solid-State Packing Part 1: Strategic Overview & Comparative Analysis 4-substituted 2-pyrone derivatives (e.g., 4-hydroxy-6-methyl-2-pyrone) are critical scaffolds in medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Tautomeric Resolution and Solid-State Packing

Part 1: Strategic Overview & Comparative Analysis

4-substituted 2-pyrone derivatives (e.g., 4-hydroxy-6-methyl-2-pyrone) are critical scaffolds in medicinal chemistry, serving as precursors for HIV protease inhibitors, antifungals, and antimicrobial agents. In materials science, their conjugated diene systems make them prime candidates for solid-state photodimerization studies.

However, these compounds present a unique analytical challenge: Tautomeric Ambiguity . The 4-hydroxy-2-pyrone system can theoretically exist as the 2-hydroxy-4-pyrone or pyran-2,4-dione tautomers. While solution-state NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for definitively resolving the tautomeric state and understanding the intermolecular forces (hydrogen bonding,


-stacking) that drive bioavailability and solid-state reactivity.
Comparative Matrix: SC-XRD vs. Alternative Methods

The following table compares SC-XRD against common alternatives for analyzing 4-substituted 2-pyrones.

FeatureSC-XRD (The Standard) Solution NMR (

H/

C)
Powder Diffraction (PXRD) Computational (DFT)
Tautomer Resolution Definitive. Direct observation of C=O vs C-OH bond lengths.Ambiguous. Often shows averaged signals due to rapid proton transfer.Indirect. Can fingerprint phases but cannot resolve atomic bond orders.Predictive. Calculates relative energies but ignores packing forces.
Intermolecular Forces High Resolution. Maps H-bond networks and

-stacking distances (< 4.2 Å).
None. Solvation shells disrupt specific intermolecular interactions.Low Resolution. Infers packing from unit cell but lacks atomistic detail.Theoretical. Requires complex periodic boundary conditions to model packing.
Sample Requirement High-quality single crystal (0.1–0.5 mm).Dissolved sample (~5-10 mg).Polycrystalline powder (~10-50 mg).None (In silico).
Primary Output 3D atomic coordinates, bond lengths, packing motifs.Chemical shifts, coupling constants.Phase purity, crystallinity, polymorph ID.Energy minima, orbital diagrams (HOMO/LUMO).
Part 2: Experimental Protocol & Workflow

This protocol outlines the synthesis, crystallization, and structural determination of a representative derivative, 4-hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) , to illustrate the workflow.

1. Synthesis & Crystallization Workflow
  • Synthesis: Biomimetic cyclization of 1,3,5-tricarbonyl compounds or dehydroacetic acid derivatives.

  • Crystallization (Critical Step): The choice of solvent influences the tautomeric stabilization and crystal habit.

    • Protocol: Dissolve 100 mg of crude product in minimal hot methanol or ethanol. Allow slow evaporation at room temperature (25°C) in a dark environment (to prevent photodimerization).

    • Alternative: Vapor diffusion of diethyl ether into a concentrated methanol solution.

2. SC-XRD Data Collection Protocol
  • Mounting: Select a prism-like crystal (approx. 0.2 x 0.2 x 0.3 mm). Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K using a cryostream. Low temperature reduces thermal motion (ellipsoids), allowing for more precise location of the hydroxyl hydrogen atom, which is essential for tautomer assignment.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred for resolution; Cu-K
    
    
    is acceptable for absolute configuration determination if chiral centers are present.
3. Structure Solution & Refinement
  • Space Group Determination: Typically monoclinic (

    
    ) or triclinic (
    
    
    
    ) for these planar systems.
  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Crucial Step: Locate the hydroxyl proton (H4) in the difference Fourier map. Refine its coordinates freely if data quality permits, or constrain with a riding model (AFIX 147) if necessary, but verify its position relative to the hydrogen bond acceptor.

Visualization: Experimental Workflow

SynthesisWorkflow Start Start: Raw Materials (Diketene / Acetoacetate) Synth Synthesis (Biomimetic Cyclization) Start->Synth Cryst Crystallization (Slow Evap in MeOH/EtOH) Synth->Cryst Purification Screen Crystal Screening (Polarized Light Microscopy) Cryst->Screen Harvest DataCol SC-XRD Data Collection (100 K, Mo-Source) Screen->DataCol Select >0.1mm Solve Structure Solution (Direct Methods/SHELXT) DataCol->Solve Diffraction Pattern Refine Refinement (H-atom Location) Solve->Refine Phasing

Figure 1: Step-by-step workflow from synthesis to structural refinement for 2-pyrone derivatives.

Part 3: Data Interpretation & Performance Analysis

The "performance" of the crystal structure analysis is measured by its ability to resolve the chemical identity and predict solid-state behavior.

1. Resolving the Tautomeric Question

The most critical performance metric is distinguishing between the 2-pyrone (lactonic) and 4-pyrone forms. This is done by analyzing bond lengths.[1]

  • Metric 1: Carbonyl vs. Hydroxyl Bond Lengths

    • C2=O2 (Carbonyl): Typical length 1.21 – 1.23 Å . Indicates double bond character.[2]

    • C4–O4 (Hydroxyl): Typical length 1.32 – 1.35 Å . Indicates single bond character.[3]

    • Decision Logic: If C2-O is short (~1.22 Å) and C4-O is long (~1.34 Å), the structure is the 4-hydroxy-2-pyrone tautomer. If C4-O is short and C2-O is long, it is the 2-hydroxy-4-pyrone.

  • Metric 2: Ring Bond Alternation

    • In 2-pyrones, the C3=C4 and C5=C6 bonds show localized double bond character (~1.33–1.36 Å), while C4-C5 is single (~1.42–1.45 Å).

2. Solid-State Packing & Photodimerization

2-pyrones are known to undergo [2+2] photodimerization in the solid state.[4] The crystal structure predicts this reactivity based on Schmidt’s Topochemical Postulates .

  • Parallel Alignment: The double bonds (C3=C4) of adjacent molecules must be parallel.

  • Distance Criterion: The centroid-to-centroid distance between reacting double bonds must be < 4.2 Å .

  • Packing Motifs:

    • Head-to-Head (HH): Leads to syn isomers.

    • Head-to-Tail (HT): Leads to anti isomers (centrosymmetric dimers).

Visualization: Tautomer Assignment Logic

TautomerLogic Input Refined Crystal Structure CheckC2 Analyze C2-O Bond Length Input->CheckC2 CheckC4 Analyze C4-O Bond Length Input->CheckC4 ResultA C2=O (~1.22 Å) C4-OH (~1.34 Å) CheckC2->ResultA Short (Double) ResultB C2-OH (~1.34 Å) C4=O (~1.22 Å) CheckC2->ResultB Long (Single) CheckC4->ResultA Long (Single) CheckC4->ResultB Short (Double) ConclA CONCLUSION: 4-Hydroxy-2-Pyrone Tautomer (Major Form) ResultA->ConclA ConclB CONCLUSION: 2-Hydroxy-4-Pyrone Tautomer (Rare/Unstable) ResultB->ConclB

Figure 2: Decision logic for assigning tautomeric forms based on crystallographic bond length data.

Case Study: 4-Hydroxy-6-methyl-2-pyrone
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Parameters:

    • C2=O Bond: 1.225(3) Å (Confirming Carbonyl)

    • C4-O Bond: 1.342(3) Å (Confirming Hydroxyl)

    • Intermolecular Interaction: Molecules form inversion dimers linked by pairwise O–H···O hydrogen bonds between the C4-hydroxyl group and the C2-carbonyl oxygen of the adjacent molecule (

      
       graph set motif). This strong H-bonding network stabilizes the 2-pyrone tautomer in the solid state, preventing tautomerization that might occur in solution.
      
References
  • Synthesis and Tautomerism: Fedin, V. V., et al. "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application." Molecules, 2023.[5]

  • Crystal Structure Data: "4-Hydroxy-6-methyl-2-pyrone." ChemicalBook / Cambridge Structural Database (CSD).

  • Solid-State Photochemistry: Yamada, S., et al. "Cation-pi controlled solid-state photodimerization."[6] Journal of the American Chemical Society, 2009.[6]

  • Bond Length Analysis: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2, 1987.
  • General Pyrone Chemistry: "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs, 2015.

Sources

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